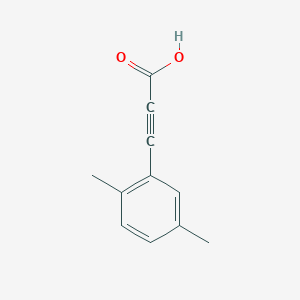
(2,5-Dimethyl-phenyl)-propynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethyl-phenyl)-propynoic acid is an organic compound characterized by the presence of a propynoic acid group attached to a 2,5-dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-phenyl)-propynoic acid typically involves the use of 2,5-dimethylphenylacetylene as a starting material. One common method involves the reaction of 2,5-dimethylphenylacetylene with carbon dioxide in the presence of a base, such as potassium hydroxide, under high-pressure conditions to form the desired propynoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethyl-phenyl)-propynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynoic acid group into an alcohol or alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzophenone.
Reduction: Formation of 2,5-dimethylphenylpropanol or 2,5-dimethylphenylpropane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(2,5-Dimethyl-phenyl)-propynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,5-Dimethyl-phenyl)-propynoic acid involves its interaction with various molecular targets and pathways The propynoic acid group can act as an electrophile, participating in nucleophilic addition reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylphenylacetic acid
- 2,5-Dimethylphenylboronic acid
- 2,5-Dimethylphenylthioureido acid derivatives
Uniqueness
(2,5-Dimethyl-phenyl)-propynoic acid is unique due to the presence of the propynoic acid group, which imparts distinct reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H10O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,1-2H3,(H,12,13) |
Clé InChI |
WEMPLIRRLHQYPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


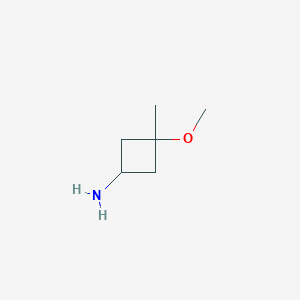
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
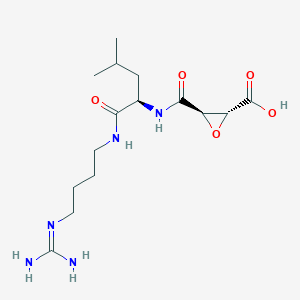




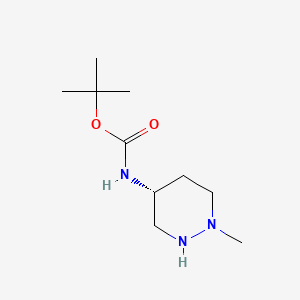
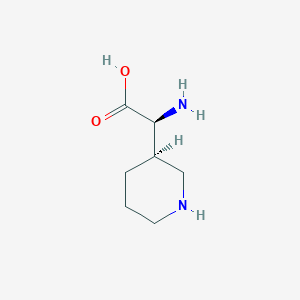

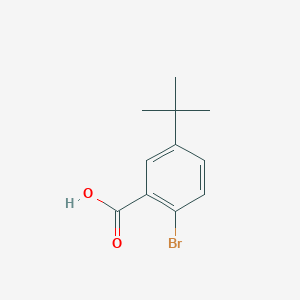
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
